(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
Description
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-chlorophenyl group and an acrylonitrile moiety conjugated to a 4-methoxyphenyl ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological and material science applications. The thiazole ring contributes to electronic delocalization, while the chlorophenyl and methoxyphenyl substituents modulate steric, electronic, and solubility properties.
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-17-8-2-13(3-9-17)10-15(11-21)19-22-18(12-24-19)14-4-6-16(20)7-5-14/h2-10,12H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYYDHCBUGSNAH-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.
Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the acrylonitrile moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the nitrile group can facilitate binding to active sites, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in substituent groups on the thiazole and acrylonitrile moieties. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound is electron-donating, enhancing resonance stabilization, whereas 4-chlorophenyl (electron-withdrawing) increases electrophilicity .
- Heteroatom Effects : Thiophene () and furan () substituents alter conjugation pathways and dipole moments compared to aromatic phenyl groups .
Physical Properties
Melting points, yields, and spectroscopic data highlight differences in stability and purity:
Key Observations :
- Higher yields (e.g., 84% for 7j in ) correlate with less steric hindrance and favorable reaction kinetics .
- Methoxy groups typically downfield-shift NMR signals (~3.8 ppm for OCH₃) compared to hydroxyl or chloro groups .
Antimicrobial Activity :
Antioxidant Activity :
- Chlorophenyl-thiazole derivatives () exhibit potent DPPH radical scavenging (e.g., compound 17, IC₅₀ < ascorbic acid) . The methoxyphenyl group in the target compound could similarly donate electrons to stabilize radicals.
Crystallographic and Conformational Analysis
Biological Activity
The compound (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring, a methoxy-substituted phenyl group, and a nitrile functional group. This unique arrangement contributes to its biological properties.
Structural Formula
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating various thiazole derivatives, compounds similar to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile showed significant cytotoxic effects with IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines like A-431 and Jurkat cells. The presence of methoxy and chloro groups was crucial for enhancing activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In Vitro Evaluation
A study reported that thiazole-bearing compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against tested pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
The proposed mechanisms for the biological activities of thiazole derivatives include:
- Inhibition of DNA synthesis : Compounds interact with DNA, preventing replication.
- Disruption of protein synthesis : Thiazole derivatives may inhibit key enzymes involved in protein synthesis in bacteria and cancer cells.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile exhibits significant anticancer properties. Studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 1.75 |
| A-431 | 1.98 |
| HT29 | 1.61 |
This data suggests that this compound could be a promising candidate for the development of anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against common bacterial pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is soluble in DMSO, indicating favorable absorption characteristics for further pharmacological evaluation. The favorable solubility profile enhances its potential for in vivo studies.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives similar to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile in preclinical models:
- Anticancer Efficacy : A study demonstrated that thiazole derivatives exhibited significant growth inhibition in various cancer cell lines, supporting their development as anticancer agents.
- Antimicrobial Evaluation : Research highlighted the antibacterial activity against multiple strains, reinforcing the compound's potential as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile?
- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation reaction between a thiazole-substituted acetonitrile derivative (e.g., 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile) and a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde). Key steps include:
- Catalyst Selection : Use of piperidine or ammonium acetate as catalysts to facilitate the elimination of water .
- Solvent Optimization : Polar aprotic solvents like ethanol or DMF under reflux (~80–100°C) are preferred for higher yields .
- Configuration Control : The (E)-isomer is favored due to steric hindrance between the thiazole and methoxyphenyl groups, confirmed by X-ray crystallography .
Q. How is the stereochemical configuration (E/Z) of the acrylonitrile moiety experimentally validated?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Provides definitive proof of the (E)-configuration by resolving bond angles and spatial arrangement (e.g., C=C bond torsion angles ~180°) .
- Nuclear Magnetic Resonance (NMR) : Coupling constants () between vinyl protons (typically for trans-configuration) corroborate SCXRD findings .
Advanced Research Questions
Q. What strategies resolve contradictions in reported photophysical properties of acrylonitrile derivatives with thiazole substituents?
- Methodological Answer : Discrepancies in UV-Vis absorption or fluorescence emission (e.g., λmax shifts) often arise from:
- Solvent Polarity Effects : Compare data in solvents like dichloromethane (polar) vs. toluene (non-polar) to assess π→π* transition sensitivity .
- Crystallographic Packing : Intermolecular interactions (e.g., C–H···π) in the solid state can quench fluorescence, unlike solution-phase measurements .
- Table : Example Photophysical Data from Analogous Compounds :
| Solvent | λabs (nm) | λem (nm) | Quantum Yield |
|---|---|---|---|
| Dichloromethane | 350 | 420 | 0.45 |
| Toluene | 340 | 410 | 0.62 |
Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the β-carbon of the acrylonitrile group often shows high electrophilicity () .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to guide nucleophilic attack predictions (e.g., cyanide addition at the α-position) .
Q. What crystallographic parameters are critical for correlating molecular structure with material properties?
- Methodological Answer :
- Torsion Angles : Measure dihedral angles between thiazole and methoxyphenyl groups to assess conjugation efficiency (e.g., angles <10° indicate planar structures, enhancing charge transport) .
- Intermolecular Interactions : Quantify hydrogen bonding (e.g., C–H···N) and π-stacking distances (3.5–4.0 Å) to predict thermal stability or solubility .
Methodological Recommendations
- Synthesis Optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >90% yield .
- Data Reproducibility : Standardize solvent purity (>99.9%) and drying protocols (e.g., molecular sieves) to minimize batch-to-batch variability in photophysical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
